molecular formula C18H14ClN5O B2988494 5-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole CAS No. 895093-55-7

5-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole

Cat. No.: B2988494
CAS No.: 895093-55-7
M. Wt: 351.79
InChI Key: USCRMXMQFHIXFU-UHFFFAOYSA-N
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Description

The chemical compound 5-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a sophisticated hybrid molecule designed for advanced pharmaceutical and medicinal chemistry research. It incorporates two privileged heterocyclic scaffolds—1,2,4-oxadiazole and 1,2,3-triazole—known for their significant and diverse biological activities. The 1,2,4-oxadiazole ring is a versatile bioisostere for ester and amide functional groups, often employed to enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . This moiety is found in several commercially available drugs and exhibits a broad spectrum of reported biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . Similarly, the 1,2,3-triazole nucleus is a prominent pharmacophore in medicinal chemistry, valued for its ability to participate in hydrogen bonding and its metabolic stability. Triazole derivatives are widely investigated for their antimicrobial, anticonvulsant, anticancer, and anti-inflammatory activities . Primary Research Applications: Given the established pharmacological profiles of its constituent rings, this hybrid compound is of high interest in drug discovery programs. Its primary research value lies in: • Anticancer Research: Derivatives of both 1,2,4-oxadiazole and 1,2,3-triazole have demonstrated potent cytotoxic activities against various cancer cell lines by targeting critical enzymes and pathways involved in cell proliferation . This compound is a candidate for screening against a panel of cancer cell lines, such as breast cancer (MCF-7, MDA-MB-231) or lung cancer (A549) models . • Antimicrobial Research: The structural framework is promising for developing new anti-infective agents. Molecules featuring these heterocycles have shown efficacy against a range of bacterial and fungal pathogens, including E. coli , B. subtilis , S. aureus , and C. albicans . Handling and Usage: This product is provided for chemical and biological research purposes in a controlled laboratory setting. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

5-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O/c1-11-6-8-13(9-7-11)17-20-18(25-22-17)16-12(2)24(23-21-16)15-5-3-4-14(19)10-15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCRMXMQFHIXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14ClN5OC_{15}H_{14}ClN_5O, with a molecular weight of approximately 305.75 g/mol. The structure features a triazole and oxadiazole moiety, which are known for their pharmacological properties.

PropertyValue
Molecular FormulaC15H14ClN5O
Molecular Weight305.75 g/mol
IUPAC NameThis compound
CAS Number[insert CAS number]
AppearancePowder

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole and oxadiazole rings exhibit significant anticancer properties. For instance, a study reported that similar triazole derivatives showed promising activity against various cancer cell lines, including MCF-7 and MDA-MB231, with IC50 values indicating effective inhibition of cell proliferation .

Case Study: Compound Efficacy

A related compound with a similar structure was tested against breast cancer cell lines. The results indicated an IC50 value of 27.66 μM against MDA-MB231 cells and 4.93 μM against MCF-7 cells . Such findings suggest that the triazole and oxadiazole functionalities may enhance anticancer activity.

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Research indicates that derivatives of triazoles can inhibit the growth of various pathogens, including fungi and bacteria. The presence of the chlorophenyl moiety may contribute to enhanced antimicrobial efficacy .

The proposed mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors in cancer cells or pathogens. For example, docking studies have shown that these compounds can bind to active sites on target proteins, disrupting their function and leading to cell death .

In Vitro Studies

In vitro studies have been crucial in evaluating the biological activity of this compound. For example:

  • Cell Viability Assays : These assays measure the effect of the compound on cell survival in cancer cell lines.
  • Enzyme Inhibition Tests : These tests assess the ability of the compound to inhibit specific enzymes linked to disease progression.

In Vivo Studies

Although in vitro studies provide initial insights, in vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy in living organisms. Future research should focus on animal models to evaluate the safety and effectiveness of this compound in treating diseases.

Comparison with Similar Compounds

Halogen Substitution Effects

  • Compound 4: 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Replaces the oxadiazole with a thiazole ring and incorporates dual fluorophenyl groups. Exhibits antimicrobial activity, attributed to halogen-enhanced lipophilicity and target interactions . Crystallographic studies show isostructural packing with chloro/bromo analogues, indicating minor halogen-induced structural adjustments .
  • 5-(3-Chlorophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

    • Lacks the triazole moiety but features dual chloro substituents.
    • Increased halogenation may improve metabolic stability but reduce solubility compared to the target compound .

Methyl and p-Tolyl Substitution

  • 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole (3b) Similar oxadiazole core but lacks the triazole-chlorophenyl group.

Analogues with Heterocycle Replacements

Thiazole vs. Oxadiazole

  • 14a: 2-(2-(1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)-hydrazinyl)-5-(2-phenylhydrazono)thiazol-4(5H)-one Replaces oxadiazole with a thiazole ring, introducing additional hydrazone functionality. Thiazole’s sulfur atom may alter electronic properties, affecting binding to targets like cyclooxygenase (COX) enzymes .

Pyrazole and Thiadiazole Derivatives

  • 9f: 1-(5-((3-(1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazono)-4-(p-tolyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one Incorporates a thiadiazole ring and bromophenyl group.

Physicochemical Properties

  • Solubility : Halogenated derivatives (e.g., 3-chlorophenyl) may exhibit lower solubility than fluorine-containing analogues (e.g., 4-fluorophenyl in Compound 4) due to reduced polarity .
  • Thermal Stability : Oxadiazole derivatives generally display higher thermal stability than thiazoles or thiadiazoles, as seen in crystallographic studies .

Key Research Findings

Halogen Impact : Chlorine and fluorine substituents enhance bioactivity but require balance with solubility. For example, Compound 4’s dual fluorophenyl groups maintain antimicrobial efficacy while improving crystallinity .

Heterocycle Role : Oxadiazoles offer superior metabolic stability over thiazoles, making them preferable for oral drug candidates .

Structural Flexibility : Isostructural compounds (e.g., chloro vs. bromo derivatives) show nearly identical packing motifs, enabling rational design of solid formulations .

Q & A

Basic: What are the optimal synthetic routes for preparing 5-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole?

Methodological Answer:
The synthesis of triazole-oxadiazole hybrids typically involves multi-step protocols. Key steps include:

  • Heterocycle Formation : Cyclocondensation of hydrazides with nitriles or substituted amines under reflux conditions (e.g., using PEG-400 as a solvent and Bleaching Earth Clay as a catalyst at 70–80°C) .
  • Functionalization : Post-cyclization modifications, such as alkylation or arylation of the triazole ring, require controlled stoichiometry (e.g., equimolar chlorobenzyl chloride derivatives) and inert atmospheres to avoid side reactions .
  • Purification : Recrystallization from ethanol/water mixtures (1:3 ratio) yields high-purity compounds, confirmed by TLC and melting point analysis .

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